2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide
Description
2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide is a pyrroloanthracene derivative characterized by a fused tetracyclic core structure with two ketone groups at positions 12 and 12. The compound features an N-mesitylacetamide side chain, where the mesityl group (2,4,6-trimethylphenyl) introduces steric bulk and lipophilicity. This structural motif is common in bioactive molecules targeting enzymes or receptors requiring planar aromatic systems for binding .
Properties
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-15-12-16(2)27(17(3)13-15)30-22(32)14-31-28(33)25-23-18-8-4-5-9-19(18)24(26(25)29(31)34)21-11-7-6-10-20(21)23/h4-13,23-26H,14H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBWNGYPJFGCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves a multi-step reaction, beginning with the formation of the core anthracene structure, followed by the introduction of epipyrrole and mesitylacetamide groups. Typical reaction conditions include the use of strong acids or bases as catalysts and precise temperature control.
Industrial Production Methods
Industrial production can be scaled using flow chemistry techniques to ensure consistency and yield. The process may involve continuous flow reactors to control reaction parameters more efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Each reaction type requires specific reagents and conditions:
Oxidation: : Requires oxidizing agents like potassium permanganate.
Reduction: : Utilizes reducing agents such as lithium aluminum hydride.
Substitution: : Often involves nucleophiles or electrophiles, depending on the target moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in dimethylformamide.
Major Products Formed
The major products depend on the reaction pathway chosen. For example, oxidation might yield higher oxidation states of the central anthracene ring, while reduction could result in more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for more complex molecules, acting as a building block for synthetic organic chemistry.
Biology
Its structure suggests potential as a bioactive molecule, with applications in drug discovery and development. It could be studied for its interactions with biological targets.
Medicine
Preliminary studies might explore its role as a therapeutic agent, possibly in oncology or infectious diseases, due to its unique molecular framework.
Industry
In industry, its stability and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or nanomaterials.
Mechanism of Action
The mechanism by which 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide exerts its effects involves interaction with specific molecular targets. Its large, planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrroloanthracene core is conserved across related compounds, but differences in substituents significantly influence physicochemical and biological properties. Key analogs include:
*Estimated based on structural analogy. †Calculated from formula.
Physicochemical Properties
- Melting Points : Nitrovinyl derivatives (232–271°C) and chlorophenyl acrylamides (227–258°C) exhibit higher melting points than ester analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking). The target compound’s mesityl group may lower melting points due to steric disruption of crystal packing.
- Solubility: Carboxylic acid and ester derivatives (e.g., hexanoic acid, butyl ester) are more soluble in polar solvents than the target amide, which may favor lipid membranes .
Key Research Findings
Substituent-Driven Bioactivity : Nitrovinyl and chlorophenyl groups enhance cytotoxicity in cancer models, while ester/acid groups improve pharmacokinetic profiles .
Synthetic Flexibility : Modular Diels-Alder reactions enable rapid diversification of the pyrroloanthracene core, facilitating structure-activity relationship (SAR) studies .
Unmet Needs : Data gaps exist for the target compound’s solubility, stability, and in vivo efficacy, highlighting areas for future research.
Biological Activity
2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the compound's biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molar mass of 389.45 g/mol. The structure includes a tetrahydro-epipyrroloanthracene core and dioxo groups that contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 389.45 g/mol |
| CAS Number | 475100-30-2 |
| Storage Conditions | 2-8°C |
Antimicrobial Properties
Research indicates that compounds similar to 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide exhibit significant antimicrobial activity. In vitro studies have shown efficacy against various bacteria and fungi.
- Antimycobacterial Activity : A study evaluated the compound's activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the microplate Alamar Blue assay (MABA). Notably:
- Broad-Spectrum Antimicrobial Activity : The compound's structural features suggest potential activity against a broad range of pathogens. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : The interaction with microbial membranes leading to increased permeability has been observed in related structures.
Case Study 1: Antimycobacterial Screening
In a study assessing the antitubercular efficacy of various compounds, several derivatives exhibited promising results against Mtb strains. The compound was noted for its comparable activity to established drugs, suggesting its potential as a lead compound for further development .
Case Study 2: Structural Analog Comparison
Research comparing various derivatives indicated that structural modifications could enhance biological activity. For example, the incorporation of specific functional groups significantly improved the MIC values against resistant strains .
Q & A
Q. What are the key synthetic pathways for preparing 2-(12,14-dioxo-...acetamide?
The synthesis typically begins with (9R,10S,11S,15R)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione as the starting material. Alkylation with propargyl bromide in the presence of potassium tert-butoxide in DMSO generates the intermediate 13-(prop-2-yn-1-yl)-epipyrroloanthracene-dione. Subsequent coupling with mesitylacetamide derivatives via nucleophilic substitution or amidation yields the final compound. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity .
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, X-ray analysis of analogous anthracene-dione derivatives confirms the fused pyrroloanthracene core and substituent orientation .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing synthesis yield?
- Catalyst selection : Tert-butoxide in DMSO enhances alkylation efficiency by deprotonating reactive sites .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates but may require post-reaction purification to remove byproducts.
- Temperature control : Exothermic reactions (e.g., propargyl bromide addition) necessitate gradual reagent addition at 0–5°C to avoid side reactions .
Q. How can solubility challenges in biological assays be addressed?
The compound’s low aqueous solubility (common in polycyclic aromatics) can be mitigated using:
- Co-solvents : DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with assay buffers.
- Nanoparticle formulation : Encapsulation in PEGylated liposomes improves bioavailability for in vivo models .
- Derivatization : Introducing hydrophilic groups (e.g., sulfonamides) at non-critical positions enhances solubility without compromising activity .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Commercial samples (e.g., 95% purity) may contain impurities that interfere with assays . Validate purity via HPLC before use.
- Assay conditions : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) require standardization. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Structural analogs : Subtle differences in substituents (e.g., nitro vs. amino groups) dramatically alter reactivity. Compare activity against structurally validated analogs .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use crystallographic data of target proteins (e.g., kinases) to model binding modes. Focus on the mesitylacetamide moiety’s role in hydrophobic pocket interactions.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., dione groups prone to redox cycling) .
- MD simulations : Assess stability of ligand-protein complexes over time, particularly for anthracene-derived scaffolds with conformational flexibility .
Methodological Notes
- Stereochemical control : Chiral intermediates (e.g., 9R,10S,11S,15R configuration) require enantioselective synthesis or chiral HPLC separation to ensure reproducibility .
- Stability testing : Monitor degradation under light, heat, and humidity. Anthracene derivatives are prone to photooxidation; store in amber vials at –20°C .
- Toxicology profiling : Screen for off-target effects using panels like Eurofins’ SafetyScreen44 to assess hERG inhibition or cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
